molecular formula C12H18N3O7P B12652031 5-n-Propylcytidine 3',5'-cyclic monophospate CAS No. 117309-90-7

5-n-Propylcytidine 3',5'-cyclic monophospate

Cat. No.: B12652031
CAS No.: 117309-90-7
M. Wt: 347.26 g/mol
InChI Key: JDRXCSVUJUJRSV-FOLWWEGKSA-N
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Description

5-n-Propylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is structurally characterized by a cyclic phosphate group attached to the 3’ and 5’ positions of the ribose sugar, with a propyl group attached to the nitrogen at the 5-position of the cytidine base. This compound is a member of the broader class of cyclic nucleotides, which play crucial roles in various biological processes, including signal transduction and regulation of cellular activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Propylcytidine 3’,5’-cyclic monophosphate typically involves the following steps:

    Nucleoside Modification: The initial step involves the modification of cytidine to introduce the propyl group at the 5-position. This can be achieved through alkylation reactions using appropriate alkylating agents under controlled conditions.

    Cyclization: The modified nucleoside is then subjected to cyclization to form the cyclic phosphate group. This step often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 5-n-Propylcytidine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and large-scale chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-n-Propylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

    Hydrolysis: The cyclic phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding linear monophosphate.

    Oxidation: The propyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding aldehyde or carboxylic acid.

    Substitution: The nucleophilic substitution reactions can occur at the cytidine base, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Linear monophosphate derivatives.

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Substitution: Various nucleoside analogs with modified functional groups.

Scientific Research Applications

5-n-Propylcytidine 3’,5’-cyclic monophosphate has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.

    Biology: Investigated for its role in cellular signaling pathways and its potential as a second messenger in various biological processes.

    Medicine: Explored for its therapeutic potential in modulating cellular activities and as a potential drug candidate for treating diseases related to cyclic nucleotide signaling.

    Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques for nucleotide analysis.

Mechanism of Action

The mechanism of action of 5-n-Propylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. It acts as a second messenger, transmitting signals from extracellular stimuli to intracellular effectors. The cyclic phosphate group allows it to bind to and activate protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular activities. Additionally, it can be hydrolyzed by phosphodiesterases, terminating its signaling function.

Comparison with Similar Compounds

Similar Compounds

    Cytidine 3’,5’-cyclic monophosphate (cCMP): Lacks the propyl group at the 5-position.

    Adenosine 3’,5’-cyclic monophosphate (cAMP): Contains an adenine base instead of cytidine.

    Guanosine 3’,5’-cyclic monophosphate (cGMP): Contains a guanine base instead of cytidine.

    Uridine 3’,5’-cyclic monophosphate (cUMP): Contains a uracil base instead of cytidine.

Uniqueness

5-n-Propylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the propyl group at the 5-position of the cytidine base. This modification can influence its interaction with molecular targets and its stability, potentially leading to distinct biological activities compared to other cyclic nucleotides.

Properties

CAS No.

117309-90-7

Molecular Formula

C12H18N3O7P

Molecular Weight

347.26 g/mol

IUPAC Name

4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propylpyrimidin-2-one

InChI

InChI=1S/C12H18N3O7P/c1-2-3-6-4-15(12(17)14-10(6)13)11-8(16)9-7(21-11)5-20-23(18,19)22-9/h4,7-9,11,16H,2-3,5H2,1H3,(H,18,19)(H2,13,14,17)/t7?,8-,9?,11-/m1/s1

InChI Key

JDRXCSVUJUJRSV-FOLWWEGKSA-N

Isomeric SMILES

CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O

Canonical SMILES

CCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O

Origin of Product

United States

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